molecular formula C16H20ClN3O2 B5491841 N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5491841
M. Wt: 321.80 g/mol
InChI Key: VSNDPRAIWDVVRU-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. BAY 11-7082 is known for its anti-inflammatory and anti-cancer properties and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 binds to the cysteine residue of the IKKβ subunit, leading to the inhibition of its kinase activity and the subsequent inhibition of NF-κB activation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been studied in various cancer types, including breast cancer, prostate cancer, and leukemia.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, its use in cell culture experiments can be limited by its cytotoxicity at high concentrations. In addition, its effects on other signaling pathways and cellular processes should be taken into consideration when interpreting the results of experiments using N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082.

Future Directions

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has shown promising results in preclinical studies as a potential anti-cancer agent and has been studied in combination with chemotherapy and radiation therapy. Further studies are needed to evaluate its safety and efficacy in clinical trials. In addition, the development of more potent and selective inhibitors of NF-κB could lead to the development of more effective anti-inflammatory and anti-cancer therapies.

Synthesis Methods

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 5-tert-butyl-2-methoxyphenol with 1,3-dimethyl-4-chloro-2,6-dioxo-1,2,3,6-tetrahydropyridine followed by the reaction with hydrazine hydrate and 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid. The final product is purified by recrystallization to obtain N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 in its pure form.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research to study its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, immune response, and cancer cell survival. N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-16(2,3)10-6-7-13(22-5)12(8-10)19-15(21)14-11(17)9-18-20(14)4/h6-9H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNDPRAIWDVVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

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